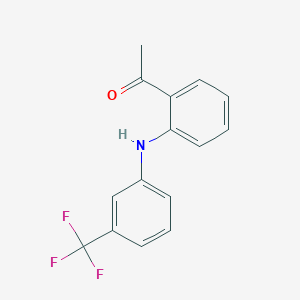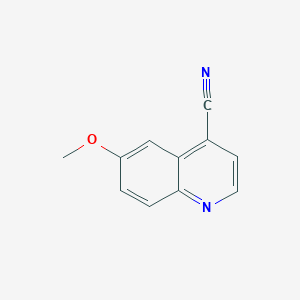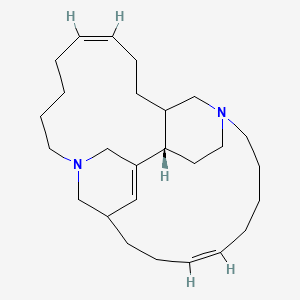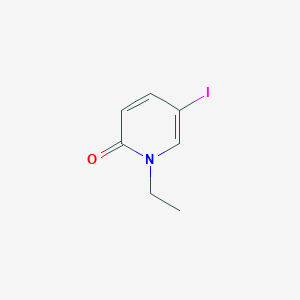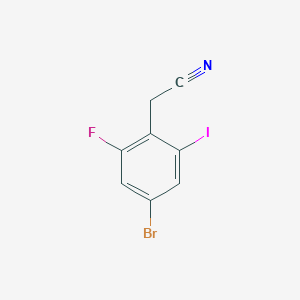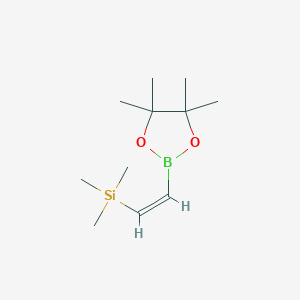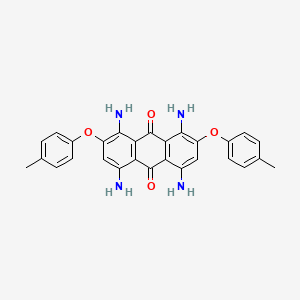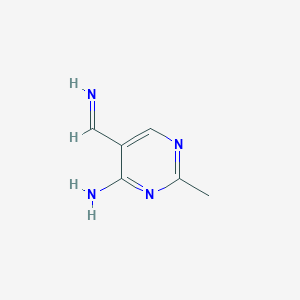
5-(Iminomethyl)-2-methylpyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Iminomethyl)-2-methylpyrimidin-4-amine is a heterocyclic compound with a pyrimidine ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Iminomethyl)-2-methylpyrimidin-4-amine typically involves the reaction of 2-methylpyrimidin-4-amine with formaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is then stabilized to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the imine formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
化学反応の分析
Types of Reactions
5-(Iminomethyl)-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
5-(Iminomethyl)-2-methylpyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-(Iminomethyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
2-Methylpyrimidin-4-amine: Lacks the imine group, making it less reactive in certain chemical reactions.
5-(Iminomethyl)-2-aminopyrimidine: Similar structure but with an amino group instead of a methyl group, affecting its reactivity and biological activity.
Uniqueness
5-(Iminomethyl)-2-methylpyrimidin-4-amine is unique due to the presence of both an imine and a methyl group on the pyrimidine ring. This combination of functional groups provides a distinct reactivity profile and potential for diverse applications in various fields.
特性
分子式 |
C6H8N4 |
|---|---|
分子量 |
136.15 g/mol |
IUPAC名 |
5-methanimidoyl-2-methylpyrimidin-4-amine |
InChI |
InChI=1S/C6H8N4/c1-4-9-3-5(2-7)6(8)10-4/h2-3,7H,1H3,(H2,8,9,10) |
InChIキー |
RZIKRZMLCCDZTJ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C(=N1)N)C=N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


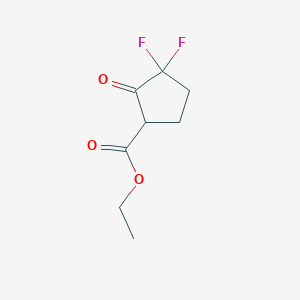
![7-Chloro-1-[(propan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13124156.png)
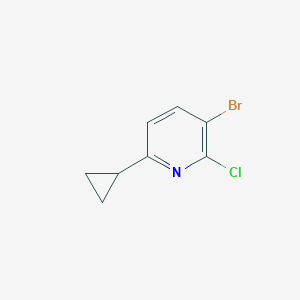
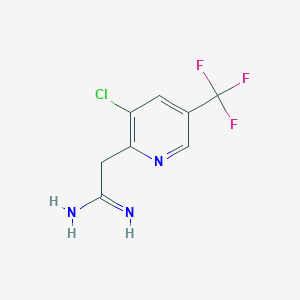
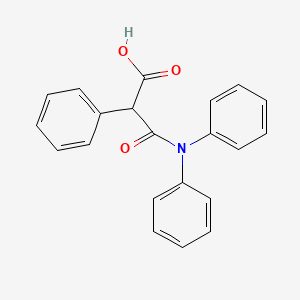
![N,N'-(3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(2-aminoacetamide)](/img/structure/B13124177.png)
